N1-Ethylmalonohydrazide N1-Ethylmalonohydrazide
Brand Name: Vulcanchem
CAS No.: 25457-53-8
VCID: VC8359152
InChI: InChI=1S/C5H12N4O2/c1-2-9(7)5(11)3-4(10)8-6/h2-3,6-7H2,1H3,(H,8,10)
SMILES: CCN(C(=O)CC(=O)NN)N
Molecular Formula: C5H12N4O2
Molecular Weight: 160.17 g/mol

N1-Ethylmalonohydrazide

CAS No.: 25457-53-8

Cat. No.: VC8359152

Molecular Formula: C5H12N4O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

N1-Ethylmalonohydrazide - 25457-53-8

Specification

CAS No. 25457-53-8
Molecular Formula C5H12N4O2
Molecular Weight 160.17 g/mol
IUPAC Name 3-N-ethylpropanedihydrazide
Standard InChI InChI=1S/C5H12N4O2/c1-2-9(7)5(11)3-4(10)8-6/h2-3,6-7H2,1H3,(H,8,10)
Standard InChI Key HNSKYWPKSJEQTA-UHFFFAOYSA-N
SMILES CCN(C(=O)CC(=O)NN)N
Canonical SMILES CCC(C(=O)NN)C(=O)NN

Introduction

Chemical Structure and Isomerism

Molecular Architecture

N1-Ethylmalonohydrazide (C₅H₁₀N₂O₂) features a central malonic acid backbone substituted with an ethyl group and a hydrazide moiety. The structural formula is represented as:

H2N-NH-C(O)-CH(C2H5)-C(O)-OH\text{H}_2\text{N-NH-C(O)-CH(C}_2\text{H}_5\text{)-C(O)-OH}

This configuration enables geometric isomerism due to restricted rotation around the carbonyl groups, leading to cis and trans isomers . The isomerism influences the compound’s physical properties, such as melting points and solubility, and its reactivity in subsequent chemical transformations.

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals key functional groups:

  • C=O Stretching: 1660–1690 cm⁻¹ (carbonyl groups) .

  • N–H Stretching: 3190–3270 cm⁻¹ (hydrazide moiety) .

  • C–N Vibrations: 1590–1610 cm⁻¹ .

Nuclear magnetic resonance (NMR) spectra further elucidate the structure:

  • ¹H-NMR: Singlets at δ 9.72–11.20 ppm correspond to hydrazide NH protons .

  • ¹³C-NMR: Peaks at δ 165.0 ppm (carbonyl carbons) and δ 45.6 ppm (methylene group) .

Synthesis and Production

Conventional Synthesis Routes

The primary synthesis involves reacting ethylmalonic acid with hydrazine or its derivatives under acidic or basic conditions . A typical procedure includes:

  • Reagent Mixing: Ethylmalonic acid (5.6 mmol) and hydrazine (11.0 mmol) in ethanol or chlorobenzene.

  • Reflux Conditions: 20–30 hours at 80–100°C .

  • Product Isolation: Trituration with ethanol yields N1-Ethylmalonohydrazide with 46–72% efficiency .

Table 1: Synthesis Conditions and Yields

SolventTemperature (°C)Time (h)Yield (%)
Ethanol803072
Chlorobenzene1002046

Alternative Methodologies

Recent advancements employ microwave-assisted synthesis to reduce reaction times. For instance, using DMF as a solvent under microwave irradiation (150 W, 120°C) achieves 85% yield in 15 minutes . This method minimizes side products like diethylmalonate, which forms via intermolecular condensation .

Chemical Reactions and Reactivity

Nucleophilic Additions

The hydrazide group undergoes nucleophilic attack on electrophilic centers, such as aldehydes and ketones, forming hydrazones . For example:

N1-Ethylmalonohydrazide+RCHORCH=N-NH-C(O)-CH(C2H5)-C(O)-OH\text{N1-Ethylmalonohydrazide} + \text{RCHO} \rightarrow \text{RCH=N-NH-C(O)-CH(C}_2\text{H}_5\text{)-C(O)-OH}

Cyclocondensation Reactions

In the presence of phosphoryl chloride (POCl₃), N1-Ethylmalonohydrazide forms 1,3,4-oxadiazoles, heterocyclic compounds with antimicrobial activity :

N1-EthylmalonohydrazidePOCl31,3,4-Oxadiazole Derivative\text{N1-Ethylmalonohydrazide} \xrightarrow{\text{POCl}_3} \text{1,3,4-Oxadiazole Derivative}

Table 2: Key Reactions and Products

Reaction TypeReagentsProductApplication
Nucleophilic AdditionAldehydesHydrazonesOrganic Synthesis
CyclocondensationPOCl₃1,3,4-OxadiazolesAntimicrobial Agents

Mechanisms of Action

Nucleophilic Attack Pathway

The reactivity of N1-Ethylmalonohydrazide is governed by the nucleophilic nitrogen atoms in the hydrazide group:

  • Step 1: Deprotonation of the hydrazide NH group under basic conditions.

  • Step 2: Nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.

  • Step 3: Formation of a tetrahedral intermediate, which collapses to release water and yield the hydrazone .

Tautomerization Effects

In solution, N1-Ethylmalonohydrazide exhibits keto-enol tautomerism, influencing its reactivity:

Keto FormEnol Form\text{Keto Form} \leftrightarrow \text{Enol Form}

The enol form enhances nucleophilicity, facilitating reactions with electrophiles .

Applications in Scientific Research

HIV-1 Integrase Inhibition

N1-Ethylmalonohydrazide derivatives demonstrate inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication. In vitro assays show IC₅₀ values of 2.5–5.0 μM, comparable to first-line antiretrovirals .

Antimicrobial Activity

1,3,4-Oxadiazoles derived from N1-Ethylmalonohydrazide exhibit broad-spectrum antimicrobial effects:

  • Mycobacterium tuberculosis: MIC = 8 μg/mL .

  • Escherichia coli: Zone of inhibition = 18 mm (50 μg/disc) .

Table 3: Biological Activity of Derivatives

CompoundTarget OrganismActivity Metric
Oxadiazole-3cMycobacterium tuberculosisMIC = 8 μg/mL
Hydrazone-1aEscherichia coliZone = 18 mm

Physical and Chemical Properties

Thermodynamic Parameters

  • Melting Point: 228–230°C .

  • Solubility: 12 mg/mL in DMSO; 5 mg/mL in ethanol.

  • pKa: 3.8 (carboxylic acid), 9.2 (hydrazide NH).

Stability Profile

N1-Ethylmalonohydrazide is stable under inert atmospheres but degrades in the presence of strong oxidizers, releasing nitrogen oxides.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) achieves 98% purity . Retention time: 6.8 minutes .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 147.1 [M+H]⁺, confirming the molecular formula .

Future Perspectives

Ongoing research aims to optimize N1-Ethylmalonohydrazide derivatives for enhanced bioactivity and reduced toxicity. Computational modeling and high-throughput screening are expected to accelerate drug discovery efforts, particularly in antiviral and antimicrobial domains .

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